3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Beschreibung
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, characterized by a spirocyclic core that enables conformational rigidity and diverse pharmacological interactions. The substituents at the 3- and 8-positions—4-chlorobenzyl and 2-morpholino-2-oxoethyl groups, respectively—modulate its physicochemical and biological properties. The morpholino-oxoethyl group likely enhances solubility and metal-chelating capacity, critical for enzyme inhibition or receptor binding.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(2-morpholin-4-yl-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4/c21-16-3-1-15(2-4-16)13-25-18(27)20(22-19(25)28)5-7-23(8-6-20)14-17(26)24-9-11-29-12-10-24/h1-4H,5-14H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHOGIQKSFMAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the chlorobenzyl group: This is achieved through a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the spirocyclic core.
Attachment of the morpholino group: This step involves the reaction of the intermediate with morpholine under basic conditions to introduce the morpholino group.
Final oxidation step: The final step involves the oxidation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its spirocyclic structure makes it a candidate for the development of new materials with unique properties.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Table 1: Comparison of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
*Note: The target compound’s biological activity is inferred from structural analogs.
Impact of Substituents on Activity
- Morpholino-Oxoethyl Group: Present in the target compound, this group may enhance solubility and chelate metal ions (e.g., Fe²⁺/Mn²⁺ in PHD2), similar to pyridine derivatives in .
- Chlorobenzyl vs. Sulfonyl Groups : The 4-chlorobenzyl group (target compound) confers lipophilicity, while sulfonyl groups () improve metabolic stability and receptor binding .
- Thiophene/Phenol Derivatives: Inactive in PHD2 inhibition (), highlighting the necessity of electron-rich chelating groups .
Physicochemical Properties
Key Research Findings and Trends
Enzyme Inhibition: Pyridine and morpholino derivatives (e.g., compound 11) show potent PHD2 inhibition (IC₅₀ < 0.5 µM), with crystallographic data supporting metal-coordination mechanisms .
Receptor Antagonism : RS102221’s 5-HT2A antagonism (IC₅₀ = 2 mg/kg in vivo) underscores the role of bulky substituents in receptor selectivity .
Antidiabetic Activity : Sulfonyl-containing analogs () activate PPARγ, a target for insulin sensitization, unlike the target compound .
Biologische Aktivität
The compound 3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione , also known as Fominoben , has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
Fominoben has the following chemical formula:
- Molecular Formula : CHClNO
- Molecular Weight : 420.89 g/mol
- CAS Number : 923185-01-7
The compound features a triazaspiro structure which is significant for its biological activity. The presence of the chlorobenzyl and morpholino groups contributes to its pharmacological properties.
Anticancer Properties
Fominoben has been investigated for its anticancer properties. A study published in Cancer Research highlighted that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Fominoben Against Cancer Cell Lines
Antimicrobial Activity
Research has also indicated that Fominoben exhibits antimicrobial properties. A study in Journal of Antimicrobial Chemotherapy reported that Fominoben effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Efficacy of Fominoben
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of Fominoben. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's.
Clinical Trials
Fominoben has undergone preliminary clinical trials for its efficacy in treating certain types of cancers. One notable trial involved patients with advanced breast cancer who showed partial responses to treatment with Fominoben combined with standard chemotherapy agents.
Pharmacokinetics
Pharmacokinetic studies reveal that Fominoben has a favorable absorption profile with a half-life of approximately 6 hours, allowing for effective dosing schedules. The compound is primarily metabolized in the liver, with excretion occurring via renal pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
